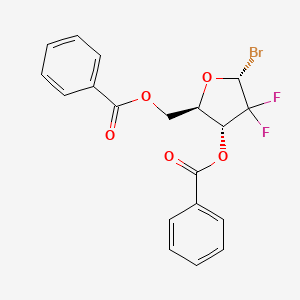
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring substituted with benzoyloxy, bromo, and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyloxy Group: This step often involves esterification reactions using benzoyl chloride and a suitable alcohol.
Bromination and Fluorination: The introduction of bromo and difluoro groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and fluorinating agents (e.g., diethylaminosulfur trifluoride).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromo and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which ((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Modulation of Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
((2R,3R,5R)-3-(Benzoyloxy)-5-bromo-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate: can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Benzoyloxy Substituted Molecules: Molecules with benzoyloxy groups attached to different core structures.
Halogenated Organic Compounds: Compounds containing bromo and/or fluoro groups.
The uniqueness of This compound lies in its specific combination of substituents and the resulting chemical properties.
Propriétés
Formule moléculaire |
C19H15BrF2O5 |
|---|---|
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
[(2R,3R,5R)-3-benzoyloxy-5-bromo-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H15BrF2O5/c20-18-19(21,22)15(27-17(24)13-9-5-2-6-10-13)14(26-18)11-25-16(23)12-7-3-1-4-8-12/h1-10,14-15,18H,11H2/t14-,15-,18+/m1/s1 |
Clé InChI |
CPOLTPBROMFTLY-RKVPGOIHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)(F)F)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


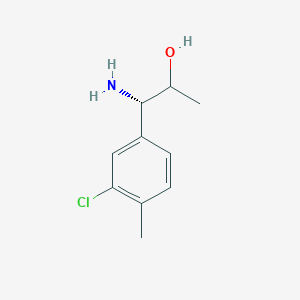
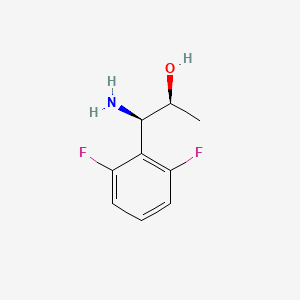
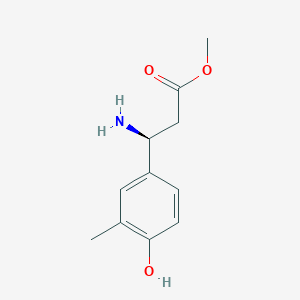
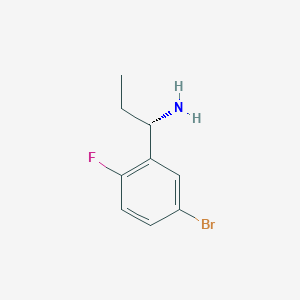
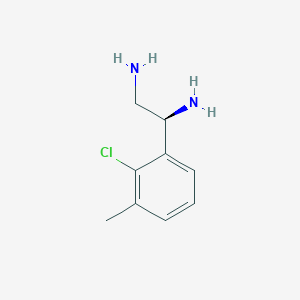
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
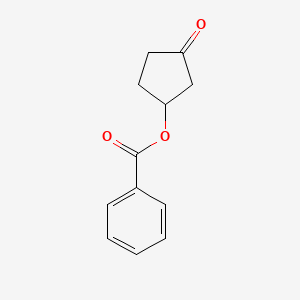
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
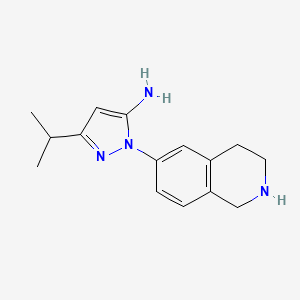

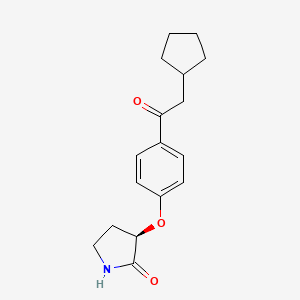
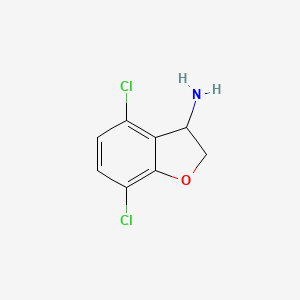

![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
